molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3

Imidazo[1,2-A]pyridine-7-methanol

Cat. No.: B1337349
CAS No.: 342613-80-3
M. Wt: 148.16 g/mol
InChI Key: JYVLKIIQYXAJSZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-7-methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a hydroxymethyl group at the 7th position. This compound is part of the broader class of imidazo[1,2-A]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyridine-7-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-methanol typically involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This method is favored for its efficiency and versatility.

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and scalable methods. Recent advancements have focused on metal-free synthesis protocols to minimize environmental impact . These methods include the use of non-toxic solvents and catalysts, as well as energy-efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyridine-7-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Imidazo[1,2-A]pyridine-7-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyridine-7-methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLKIIQYXAJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453332
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-80-3
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of a (2-Amino-pyridin-4-yl)-methanol (0.40 g, 3.3 mmol) in EtOH was added NaHCO3 (0.56 g, 6.67 mmol) followed by chloroacetaldehyde (0.81 ml, 5.0 mmol). The mixture was refluxed for 2 h. Solvents were removed in vacuo and the crude mixture was partitioned between water and EtOAc. The aqueous was further extracted with EtOAc, the organics combined, dried (MgSO4), filtered and the solvent removed in vacuo. The residue was purified using silica column chromatography (0-50% MeOH/Et2O) to afford 0.40 g of product MS: [M+H]+=149.
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0.81 mL
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Synthesis routes and methods II

Procedure details

To a −78° C. cooled solution of imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (1 eq.) in dry THF was slowly added a solution of LiAlH4 in THF (1M in THF, 2 eq.). The reaction mixture was warmed to 0° C. and stirred for 30 min. The reaction mixture was then poured onto a cooled aqueous solution of NaOH 2N, stirred for 5 min and filtered through a pad of celite. The filtrate was partitioned between water and EtOAc, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford imidazo[1,2-a]pyridin-7-yl-methanol which was used as such without further purification.
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Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (2.15 g, 12.2 mmol) in methanol (50 ml) was added sodium borohydride (4.64 g, 12.2 mmol) in portions over 15 min. The mixture was heated under reflux for 3 h, cooled to ambient temperature and evaporated to dryness. The residue was dissolved in dichloromethane:methanol (300 ml of a 1:1 mixture) and pre-adsorbed onto silica. Purification by silica gel chromatography eluting with dichloromethane/methanol/conc. ammonia (95:5:0.5) gave imidazo[1,2-α]pyridin-7-ylmethanol (1.75 g, 77%) as a colourless oil. 1H NMR (400 MHz, CDCl3) δH 4.71 (2H, s), 6.79 (1H, dd, J 7 and 1), 7.37 (1H, s), 7.52 (1H, s), 7.56 (1H, d, J 1), 8.05 (1H, d, J 7).
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2.15 g
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50 mL
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4.64 g
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Synthesis routes and methods IV

Procedure details

Lithium tetrahydroaluminate (0.50 g, 13.2 mmol) was slowly added in small portions to an ice-cooled solution of ethyl imidazo[1,2-a]pyridine-7-carboxylate (2.20 g, 11.6 mmol) in THF (150 mL). The mixture was slowly warmed to II and stirred at rt overnight. The solution was cooled to 0° C. and quenched carefully with 1N aq. HCl (10 mL). Solid K2CO3 and anhydrous Na2SO4 were added and the mixture was stirred at rt for 30 min. The mixture was filtered and the filter cake was washed with THF. The filtrate was concentrated to yield the crude product as a solid (1.68 g, 80% purity) which was used for the next step without further purification.
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0.5 g
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Yield
80%

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